molecular formula C21H26N4O3S B2397527 N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-57-5

N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2397527
M. Wt: 414.52
InChI Key: DUXNFXQGTOZHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

The compound and its derivatives have been synthesized through various chemical reactions, including reduction, acetylation, ethylation, and condensation processes. For instance, Gong Fenga et al. (2007) described the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, highlighting improvements in the technical methods of reduction, acetylation, and ethylation. This study emphasized the efficiency and cost-effectiveness of the synthesis process, achieving high purity of the title compound through a simplified, safe, and scalable procedure Gong Fenga, 2007.

Heterocyclic Chemistry Applications

In heterocyclic chemistry, derivatives of the compound have been utilized to explore the formation of novel heterocyclic structures. For example, J. Banfield et al. (1987) investigated heterocyclic derivatives of guanidine, leading to the proposal of a structure based on X-ray analysis. This research contributes to the understanding of heterocyclic compound formation and structural determination, providing insights into the chemical properties and reactivity of these compounds J. Banfield et al., 1987.

Pharmacological Evaluation

While the request excludes information related to drug use, dosage, and side effects, it's noteworthy that the research also extends into pharmacological evaluations, focusing on the synthesis and potential bioactivity of derivatives. For example, studies by H. Severina et al. (2020) on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents indicate the broader scope of research involving the chemical properties and potential therapeutic applications of these compounds H. Severina et al., 2020.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-14(26)15-6-4-7-16(12-15)22-19(27)13-29-20-17-8-5-9-18(17)25(21(28)23-20)11-10-24(2)3/h4,6-7,12H,5,8-11,13H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXNFXQGTOZHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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